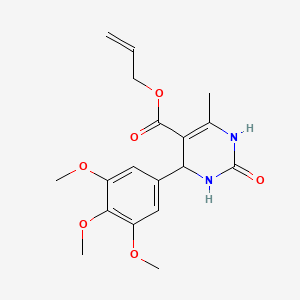

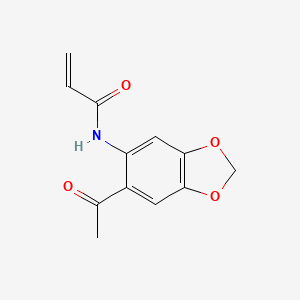

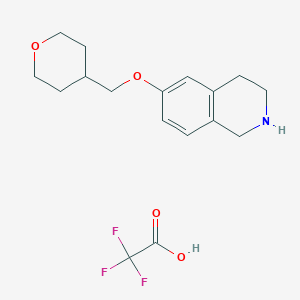

![molecular formula C19H21N5O3 B2528039 2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 946225-90-7](/img/structure/B2528039.png)

2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex molecule that likely exhibits biological activity due to its structural features. It contains a furan ring, which is a key structural motif in various biologically active compounds, and an imidazole ring, which is often found in pharmaceuticals. The presence of multiple methyl groups and a butenyl side chain may influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of chiral substituted furans and imidazoles, which are structurally related to the compound , can be achieved through a catalyst/ligand-free cascade reaction. This process involves a Michael-type addition, intramolecular cyclization, and carbohydrate-ring opening, as described in the first paper. The reaction utilizes potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at ambient temperature, leading to products with good yield and excellent regioselectivity . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of substituted furans and imidazoles is characterized by the presence of multiple stereocenters, which are important for their biological activity. The NMR spectrum of substituted 2-methylfurans, as mentioned in the first paper, shows an unusual long-range coupling, which is indicative of the complex interactions between hydrogen atoms in the molecule . This suggests that the compound may also exhibit unique NMR characteristics due to its structural complexity.

Chemical Reactions Analysis

The compound's furan and imidazole rings are likely to be involved in various chemical reactions. The furan intermediates, as noted in the first paper, can lead to the formation of synthetically valuable substituted α-benzyloxyvinyl ketones . This indicates that the furan moiety in the compound could undergo similar transformations, potentially leading to a diverse range of derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported in the provided papers, we can infer that the compound is likely to have good functional group tolerance based on the second paper's mention of a three-component reaction involving 1,3-dicarbonyl compounds . This suggests that the compound may be stable under various conditions and could be amenable to further functionalization. The efficiency of the synthesis methods described also implies that the compound could be synthesized in a relatively pure state, which is important for its characterization and potential applications.

Applications De Recherche Scientifique

Biological Activities of Furanyl-Substituted Compounds

Furan and its derivatives are crucial in medicinal chemistry due to their presence in bioactive molecules. Research on furanyl-substituted nucleobases, nucleosides, and analogues highlights the significance of furan moieties in enhancing pharmacological activities. These compounds are explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, underscoring the furan ring's importance in drug design. The modifications of these compounds aim to optimize activity and selectivity, demonstrating the potential of furanyl-substituted compounds in therapeutic applications (Ostrowski, 2022).

Synthesis and Transformation of Imidazole Derivatives

Imidazole and its derivatives play a significant role in pharmaceuticals, evidenced by the synthesis of more potent central nervous system (CNS) acting drugs from benzimidazoles, imidazothiazoles, and imidazoles. The synthesis pathways include conversions that involve gloxal with formaldehyde in the presence of ammonia, highlighting the potential of modifying these compounds into potent CNS drugs. The presence of nitrogen, oxygen, and sulfur in these heterocycles suggests their ability to penetrate the CNS effectively, which may be applicable to the compound due to its imidazole component (Saganuwan, 2020).

Arylmethylidenefuranones and Their Reactions

The study of arylmethylidenefuranones and their reactions with nucleophiles provides insights into synthesizing a wide range of compounds, including cyclic and heterocyclic compounds. These reactions depend on the initial reagents' structure, nucleophilic agent strength, and reaction conditions, leading to the synthesis of compounds with potential medicinal applications. This research area might offer methodologies relevant to the synthesis and functionalization of the compound , given its furanyl component (Kamneva et al., 2018).

Propriétés

IUPAC Name |

2-[(E)-but-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-5-6-9-22-17(25)15-16(21(4)19(22)26)20-18-23(11-14-8-7-10-27-14)12(2)13(3)24(15)18/h5-8,10H,9,11H2,1-4H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYSTSFNULMURL-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=CO4)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=CO4)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

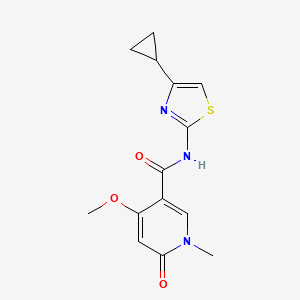

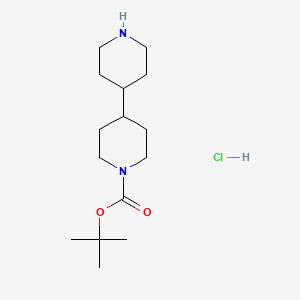

![5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527958.png)

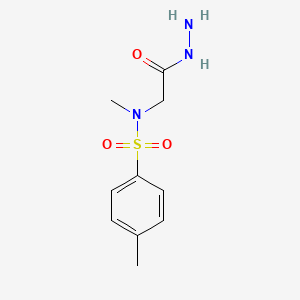

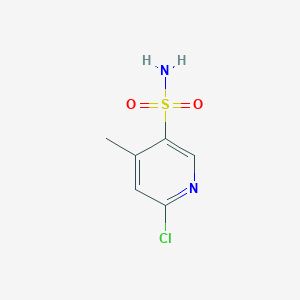

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide](/img/structure/B2527964.png)

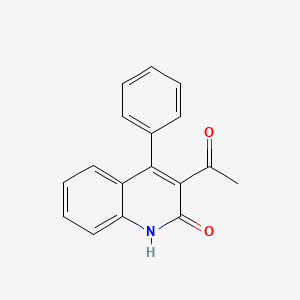

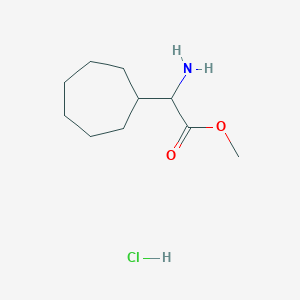

![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)

![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2527975.png)